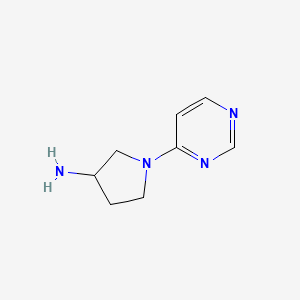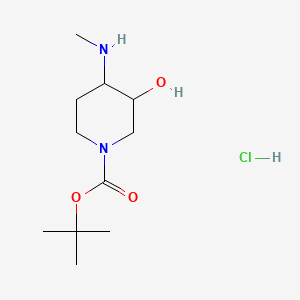![molecular formula C10H16O2 B13454417 2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid, mixture of diastereomers, is a compound that features a unique bicyclobutane structure. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The presence of diastereomers adds another layer of complexity, making it a fascinating subject for study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the acetic acid moiety. One common method involves the thermal [2 + 2]-cycloaddition of vinyl boronates with in situ-generated keteniminium salts . This reaction proceeds under mild conditions and yields the desired cyclobutane derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd(0) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand are often employed to facilitate the arylation of the central bond .
化学反応の分析
Types of Reactions
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and enzyme mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid exerts its effects involves the release of strain energy from the bicyclobutane ring. This strain-release mechanism facilitates various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
Similar Compounds
1,2-Dibromocyclopentane: Exhibits cis-trans isomerism similar to 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid.
1,2-Dimethylcyclopropane: Another example of a compound with cis-trans isomerism.
Uniqueness
What sets 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid apart is its highly strained bicyclobutane core, which imparts unique reactivity and makes it a valuable tool in synthetic chemistry
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2-(3-cyclobutylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2,(H,11,12) |
InChIキー |
GRSQXWZBCPUJRI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2CC(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


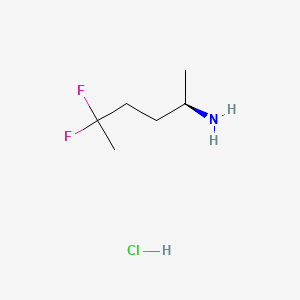

![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)

![3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)
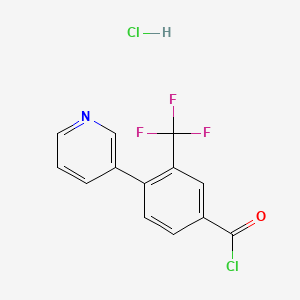
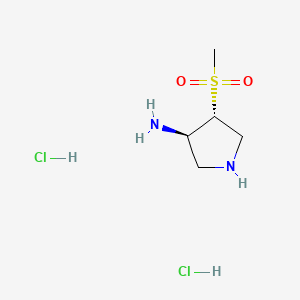
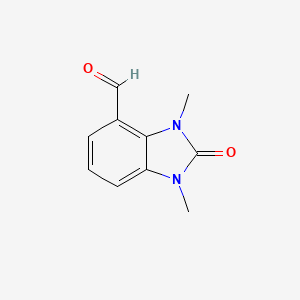
![2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid](/img/structure/B13454370.png)
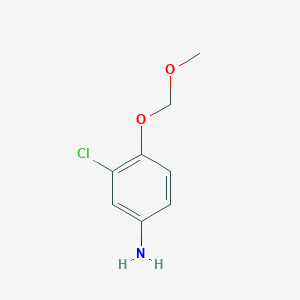
![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
